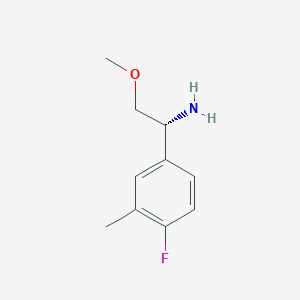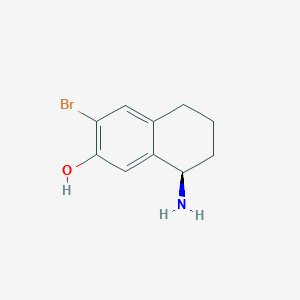
(4-chloro-7-ethoxyquinazolin-6-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-7-ethoxyquinazolin-6-yl) acetate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound features a chloro group at the 4-position, an ethoxy group at the 7-position, and an acetate group at the 6-position of the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-7-ethoxyquinazolin-6-yl) acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloroquinazoline, which can be achieved through the cyclization of 2-amino-4-chlorobenzonitrile with formamide.
Ethoxylation: The 4-chloroquinazoline undergoes ethoxylation at the 7-position using ethyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves acetylation at the 6-position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: The chloro group at the 4-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives.
科学研究应用
(4-chloro-7-ethoxyquinazolin-6-yl) acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound is utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of (4-chloro-7-ethoxyquinazolin-6-yl) acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases, and oxidoreductases.
Receptors: G-protein coupled receptors and tyrosine kinase receptors.
相似化合物的比较
- (4-chloro-7-methoxyquinazolin-6-yl) acetate
- (4-chloro-7-ethoxyquinazolin-6-yl) methanol
- (4-chloro-7-ethoxyquinazolin-6-yl) amine
Uniqueness:
- Structural Modifications: The presence of the ethoxy group at the 7-position and the acetate group at the 6-position distinguishes (4-chloro-7-ethoxyquinazolin-6-yl) acetate from its analogs.
- Chemical Properties: These modifications can alter the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications.
属性
分子式 |
C12H11ClN2O3 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC 名称 |
(4-chloro-7-ethoxyquinazolin-6-yl) acetate |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-17-10-5-9-8(12(13)15-6-14-9)4-11(10)18-7(2)16/h4-6H,3H2,1-2H3 |
InChI 键 |
BPFKLUXBDOFMAS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


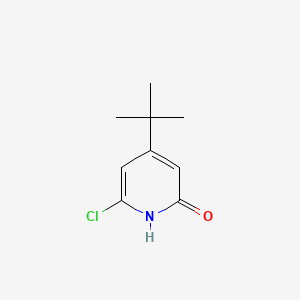
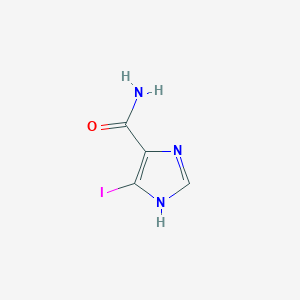

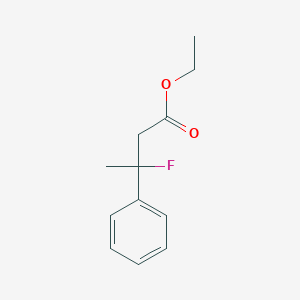
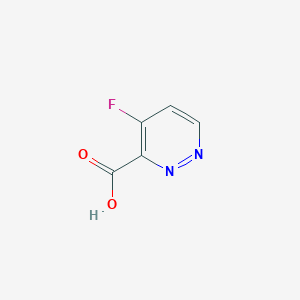
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
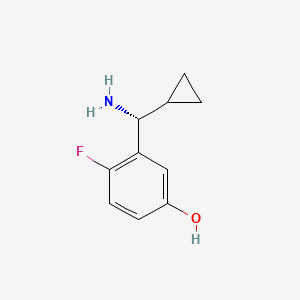
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
